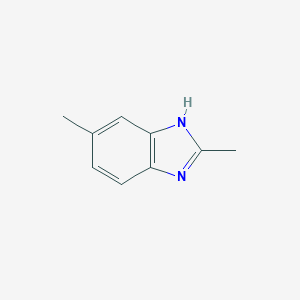

2,5-Dimethyl-1H-benzimidazole

Vue d'ensemble

Description

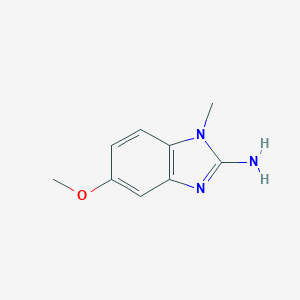

2,5-Dimethyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of benzimidazoles usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . A novel protocol for the synthesis of benzimidazoles involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-1H-benzimidazole consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazole is a base and can also be deprotonated with stronger bases . An acid-catalyzed reaction mechanism has been suggested based on the identification of intermediate arylamides .Physical And Chemical Properties Analysis

2,5-Dimethyl-1H-benzimidazole has a density of 1.1±0.1 g/cm³, a boiling point of 350.0±11.0 °C at 760 mmHg, and a flash point of 186.6±5.7 °C . It is a light brown powder .Applications De Recherche Scientifique

2,5-Dimethyl-1H-benzimidazole: , also known as 2,5-Dimethylbenzimidazole, is a derivative of benzimidazole, which is a compound formed by the fusion of benzene and imidazole. Benzimidazoles are known for their wide range of applications in various fields of scientific research. Below are some unique applications of benzimidazole derivatives that may also pertain to 2,5-Dimethyl-1H-benzimidazole:

Pharmaceutical Applications

Benzimidazole derivatives have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine drugs, as well as in neurological, endocrinological, and ophthalmological treatments .

Material Science

These compounds are used in material science for chemosensing, crystal engineering, and fluorescence applications due to their unique chemical properties .

Corrosion Science

Benzimidazoles serve as important agents in corrosion science for protecting materials against degradation .

Organic Synthesis

They are employed as intermediates in organic reactions and are valuable for the synthesis of various organic compounds .

Catalysis

Benzimidazoles act as ligands for asymmetric catalysis, which is crucial in producing enantiomerically pure substances .

Dyes and Polymer Synthesis

These compounds are important intermediates in the synthesis of dyes and polymers due to their structural versatility .

Antibiotic-resistant Microorganisms

Research has been conducted on substituted benzimidazoles for their potential to combat antibiotic-resistant microorganisms such as fluoroquinolone-resistant Escherichia coli and methicillin-resistant Staphylococcus aureus .

Cancer Research

Benzimidazole derivatives have been synthesized and studied for their bioactivity against various cancer cell lines, indicating their potential use in cancer research .

Mécanisme D'action

Target of Action

2,5-Dimethyl-1H-benzimidazole, a derivative of benzimidazole, primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . Benzimidazoles have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazoles are known to interact with their targets and cause changes that lead to their various pharmacological effects . For instance, some benzimidazoles have been found to exhibit potent antibacterial activities .

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways due to their diverse pharmacological activities . .

Pharmacokinetics

Benzimidazoles are known to have a wide range of applications in pharmaceuticals and agrochemicals , suggesting they may have favorable pharmacokinetic properties.

Result of Action

Benzimidazoles have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of 2,5-Dimethyl-1H-benzimidazole can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors, with their effectiveness depending on the corrosive solution they are added to .

Safety and Hazards

Orientations Futures

Recent advances in the synthesis of imidazoles have highlighted their importance in a variety of applications, from pharmaceuticals to functional materials . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The derivatives of 1,3-diazole show different biological activities, making imidazole an important synthon in the development of new drugs .

Propriétés

IUPAC Name |

2,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHOAOSHABGEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170779 | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1H-benzimidazole | |

CAS RN |

1792-41-2 | |

| Record name | 2,6-Dimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COS3Q3924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

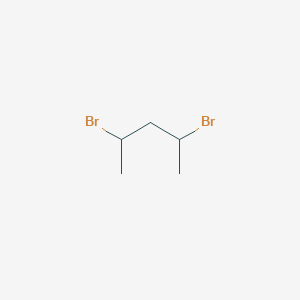

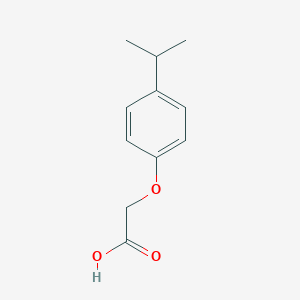

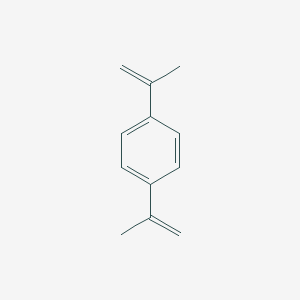

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of 2,5-Dimethylbenzimidazole?

A1: 2,5-Dimethylbenzimidazole is known to inhibit the multiplication of influenza A and B viruses in chorioallantoic membrane cultures. [, , , , ] This inhibitory effect was observed even when the compound was added after the host tissue was infected. [] Interestingly, the compound appears to primarily affect viral multiplication without significantly impacting host cell oxygen consumption, suggesting an interference with specific viral biosynthetic pathways. []

Q2: How does 2,5-Dimethylbenzimidazole affect the influenza virus multiplication cycle?

A2: Studies employing infectivity titrations reveal that 2,5-Dimethylbenzimidazole significantly alters the first cycle of influenza B virus multiplication. [] It extends the latent period, slightly reduces the rate of titer increase during the incremental period, and drastically decreases the overall virus yield. [] The timing of compound addition post-infection influences its inhibitory effect, with earlier additions resulting in greater inhibition. [] This suggests that the compound targets early stages of the viral multiplication cycle.

Q3: Does 2,5-Dimethylbenzimidazole directly interact with influenza virus particles?

A3: Research indicates that 2,5-Dimethylbenzimidazole does not directly inactivate extracellular influenza virus particles. [] Additionally, it does not appear to interfere with virus adsorption to host tissues or the release of newly formed viral particles. [] This suggests that the compound's inhibitory effect stems from interfering with intracellular processes essential for viral replication rather than direct virucidal action.

Q4: How does the activity of 2,5-Dimethylbenzimidazole compare to other benzimidazole derivatives?

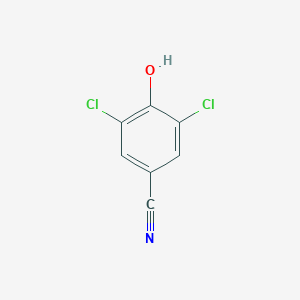

A4: Studies have investigated the structure-activity relationship of benzimidazole derivatives in inhibiting influenza virus multiplication. [, ] For instance, chloro derivatives exhibit two to three times higher activity compared to their corresponding methyl derivatives. [] Notably, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) demonstrates considerably stronger inhibition than 2,5-Dimethylbenzimidazole. [] Conversely, 5,6-dimethyl-1-alpha;-D-ribofuranosylbenzimidazole, the moiety found in vitamin B12, shows no inhibitory effects at comparable concentrations. []

Q5: Are there other biological activities associated with 2,5-Dimethylbenzimidazole?

A5: Beyond its antiviral activity, 2,5-Dimethylbenzimidazole exhibits inhibitory effects on azo dye-induced liver tumor formation in animal models. [] When co-administered with the carcinogen 3′-methyl-4-dimethylaminoazobenzene, it significantly reduces tumor incidence, even at low concentrations. [] The compound also appears to mitigate the decrease in liver riboflavin levels caused by the carcinogen. []

Q6: What is known about the mechanism of action of 2,5-Dimethylbenzimidazole in inhibiting influenza virus multiplication?

A6: While the precise mechanism remains to be fully elucidated, the collective research suggests that 2,5-Dimethylbenzimidazole inhibits the biosynthesis of components essential for influenza virus replication. [, ] This is supported by its lack of direct virucidal activity, its impact on the viral latent period, and its interference with viral yield without affecting host cell oxygen consumption. [, , ]

Q7: How does 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) differ from 2,5-Dimethylbenzimidazole in its inhibitory action on influenza virus?

A7: DRB exhibits a more prolonged inhibitory effect compared to 2,5-Dimethylbenzimidazole. [] When infected membranes are transferred to fresh media lacking the compounds, DRB maintains its inhibition, whereas 2,5-Dimethylbenzimidazole's effect diminishes. [] This suggests distinct mechanisms of action or differences in their binding affinity to their respective targets.

Q8: What are the potential implications of understanding the mechanism of action of benzimidazole derivatives like 2,5-Dimethylbenzimidazole and DRB?

A8: Unraveling their precise mechanisms of action could pave the way for developing more potent and selective antiviral agents. [] Understanding how these compounds interfere with specific viral biosynthetic pathways could offer valuable insights into novel therapeutic targets for combating influenza and potentially other viral infections.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)